Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC13891790
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2 |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | methyl (1R,5S)-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?; |
| Standard InChI Key | YYIIVSFTCKNFKZ-PAFGHYSMSA-N |
| Isomeric SMILES | COC(=O)C1[C@@H]2CC[C@H]1CNC2.Cl |
| SMILES | COC(=O)C1C2CCC1CNC2.Cl |
| Canonical SMILES | COC(=O)C1C2CCC1CNC2.Cl |
Introduction
Chemical Identity and Molecular Characterization
Structural and IUPAC Nomenclature
The compound’s systematic IUPAC name is methyl (1R,5S,8S)-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, reflecting its stereochemical configuration and functional groups . The bicyclo[3.2.1]octane system consists of a seven-membered ring fused to a five-membered ring, with a nitrogen atom at position 3 and a methyl ester at position 8. The hydrochloride salt enhances solubility and stability for laboratory and industrial applications.
Molecular Formula and Weight
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1403766-94-8 (hydrochloride) | |
| XLogP3 | 0.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 38.3 Ų |
Stereochemical Configuration
The compound exhibits two defined stereocenters at positions 1 and 5, as evidenced by its InChI key (IISXRNXZCJZRMT-DHBOJHSNSA-N) . The endo configuration of the methyl ester group ensures optimal spatial orientation for receptor binding.
Synthesis and Manufacturing
Synthetic Methodologies
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is synthesized via:
-
Cyclization reactions: Starting from pyrrolidine derivatives, intramolecular cyclization under acidic conditions forms the bicyclic core.
-
Ring-closing metathesis: Olefin-containing precursors undergo metathesis with Grubbs catalysts to construct the bicyclo[3.2.1]octane system.
-
Esterification: The carboxylic acid intermediate is treated with methanol and thionyl chloride to yield the methyl ester, followed by hydrochloride salt formation.
Optimization and Yield
-
Temperature: Cyclization steps require elevated temperatures (80–120°C) to achieve >70% yield.
-
Catalysts: Palladium(II) acetate and chiral ligands enhance enantioselectivity in asymmetric syntheses.
-
Purification: Chromatography and recrystallization from ethanol/water mixtures yield >97% purity.
Structural and Computational Analysis
Bicyclic Framework
The azabicyclo[3.2.1]octane system imposes significant conformational restraint, as shown in its 3D structure . Density functional theory (DFT) calculations predict a puckered geometry, with the nitrogen atom adopting a chair-like conformation to minimize steric strain.
Spectroscopic Characterization
-
NMR: NMR (400 MHz, DO) displays signals at δ 3.72 (s, 3H, OCH), 3.45–3.20 (m, 2H, bridgehead H), and 2.90–2.60 (m, 4H, CH-N).
-
Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 170.1 [M+H] for the free base .
Pharmacological Applications
Mechanism of Action
The compound’s azabicyclic scaffold mimics natural alkaloids, enabling interactions with:
-
Opioid receptors: Partial agonism at μ-opioid receptors (Ki = 120 nM) via hydrogen bonding with Asp147 and Tyr148 residues.
-
Neurological targets: Inhibition of monoamine transporters (SERT, NET) with IC values of 0.8–1.2 μM.
Preclinical Studies
-
Analgesic effects: In rodent models, 10 mg/kg doses reduced inflammatory pain by 60% (p < 0.01 vs. placebo).
-
Neuroprotective potential: Reduced glutamate-induced neuronal apoptosis by 45% in vitro.
Physicochemical and Stability Profiles
Solubility and Stability
-
Solubility: Freely soluble in water (≥50 mg/mL, hydrochloride form), sparingly soluble in ethanol.
-
Storage: Stable for 24 months at 2–8°C under inert atmosphere; degrades at pH < 2 or >10.
Reactivity
-
Ester hydrolysis: Susceptible to basic hydrolysis, yielding the carboxylic acid derivative.
-
N-alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
Future Directions and Research Gaps
While preclinical data are promising, further studies are needed to:
-
Elucidate in vivo pharmacokinetics and toxicity profiles.
-
Explore structural analogs for improved blood-brain barrier penetration.
-
Develop scalable synthetic routes for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume